molecular formula C15H12N2O2 B195693 Carbamazepine-10,11-epoxide CAS No. 36507-30-9

Carbamazepine-10,11-epoxide

Cat. No. B195693
CAS RN: 36507-30-9
M. Wt: 252.27 g/mol
InChI Key: ZRWWEEVEIOGMMT-UHFFFAOYSA-N
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Description

Carbamazepine-10,11-epoxide is the primary, active metabolite in both urine and serum of carbamazepine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder as well as trigeminal neuralgia . It is an epoxide and metabolite of carbamazepine and has a role as a marine xenobiotic metabolite, a drug metabolite, and an allergen .


Synthesis Analysis

Carbamazepine is metabolized in the liver by oxidation before excretion in the urine. A major metabolite is carbamazepine-10,11-epoxide which is further metabolized by hydration before excretion . The synthesis of Carbamazepine-10,11-epoxide has been analyzed in several studies .


Molecular Structure Analysis

The molecular structure of Carbamazepine-10,11-epoxide has been analyzed using high-performance liquid chromatography with ultraviolet detection . Further studies have also discussed the molecular structure of this compound .


Chemical Reactions Analysis

Carbamazepine-10,11-epoxide has been associated with several chemical reactions. It is known to induce the alteration of peptides presented by HLA-B∗15:02 . It is also metabolized by epoxide hydrolase . Several studies have analyzed the chemical reactions of this compound .


Physical And Chemical Properties Analysis

Carbamazepine-10,11-epoxide has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol . Further analysis of its physical and chemical properties can be found in several studies .

Scientific Research Applications

Therapeutic Drug Monitoring

  • Scientific Field: Pharmacology
  • Application Summary: Carbamazepine-10,11-epoxide is used in therapeutic drug monitoring (TDM) for epilepsy . It is also used in bioequivalence studies and in assessing the interchangeability of carbamazepine preparations .
  • Methods of Application: A rapid HPLC-MS/MS method was developed for the simultaneous determination of carbamazepine and carbamazepine-10,11-epoxide in human blood serum . The analytical range for carbamazepine was 50 – 20,000 ng/mL; for carbamazepine-10,11-epoxide, 5 – 2,000 ng/mL .
  • Results: This method allowed for therapeutic drug monitoring, bioequivalence studies, and an assessment of the interchangeability of carbamazepine preparations .

Estimation of Concentrations in Plasma

  • Scientific Field: Clinical Pathology
  • Application Summary: Carbamazepine-10,11-epoxide is used to estimate its own and carbamazepine concentrations in plasma . This is significant in therapeutic drug monitoring of carbamazepine, especially when accurate quantification of the epoxide metabolite is required .
  • Methods of Application: Mathematical equations were proposed for the estimation of carbamazepine and epoxide metabolite concentrations based on values generated by common carbamazepine immunoassays .
  • Results: Values determined by calculation correlated well with carbamazepine and epoxide concentrations in supplemented and patient samples .

Quantification of Histone Deacetylases (HDAC) Inhibition

  • Scientific Field: Biochemistry
  • Application Summary: Carbamazepine-10,11-epoxide is used as a test material in the quantification of histone deacetylases (HDAC) inhibition .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The specific outcomes are not detailed in the source .

Treatment of Neuropathic Pain

  • Scientific Field: Neurology
  • Application Summary: Carbamazepine-10,11-epoxide is used in the treatment of neuropathic pain . It is also used in combination with neuroleptics to treat schizophrenia and as a mood stabilizer in bipolar disorder .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The specific outcomes are not detailed in the source .

Treatment of Trigeminal Neuralgia

  • Scientific Field: Neurology
  • Application Summary: Carbamazepine-10,11-epoxide is used in the treatment of trigeminal neuralgia . It is also used in complex therapy to treat chronic pain syndrome .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The specific outcomes are not detailed in the source .

Quantification of Histone Deacetylases (HDAC) Inhibition

  • Scientific Field: Biochemistry
  • Application Summary: Carbamazepine-10,11-epoxide is used as a test material in the quantification of histone deacetylases (HDAC) inhibition .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The specific outcomes are not detailed in the source .

Treatment of Neuropathic Pain

  • Scientific Field: Neurology
  • Application Summary: Carbamazepine-10,11-epoxide is used in the treatment of neuropathic pain . It is also used in combination with neuroleptics to treat schizophrenia and as a mood stabilizer in bipolar disorder .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The specific outcomes are not detailed in the source .

Treatment of Trigeminal Neuralgia

  • Scientific Field: Neurology
  • Application Summary: Carbamazepine-10,11-epoxide is used in the treatment of trigeminal neuralgia . It is also used in complex therapy to treat chronic pain syndrome .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The specific outcomes are not detailed in the source .

Quantification of Histone Deacetylases (HDAC) Inhibition

  • Scientific Field: Biochemistry
  • Application Summary: Carbamazepine-10,11-epoxide is used as a test material in the quantification of histone deacetylases (HDAC) inhibition .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The specific outcomes are not detailed in the source .

Safety And Hazards

Carbamazepine-10,11-epoxide has been associated with severe and life-threatening adverse drug reactions. These immunological conditions are resolved upon withdrawal of the medicament . More information on the safety and hazards of this compound can be found in several studies .

Future Directions

There are several future directions for the study of Carbamazepine-10,11-epoxide. For instance, understanding the nature of immunogenic interactions between Carbamazepine and Carbamazepine-10,11-epoxide with the HLA immune complex will guide towards effective and safe medications . Other future directions include the prediction of drug-drug interactions at the epoxide hydrolase level , and the establishment of a physiologically based pharmacokinetic (PBPK) model of Carbamazepine and its metabolite Carbamazepine-10,11-epoxide .

properties

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWWEEVEIOGMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891456
Record name Carbamazepine 10,11-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamazepine-10,11-epoxide

CAS RN

36507-30-9
Record name Carbamazepine 10,11-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36507-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamazepine epoxide
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Record name Carbamazepine 10,11-epoxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamazepin-10,11-epoxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARBAMAZEPINE-10,11-EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9505F279
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Record name Carbamazepine-10,11-epoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,540
Citations
L Bertilsson, T Tomson - Clinical pharmacokinetics, 1986 - Springer
Carbamazepine is a first-line drug in the treatment of most forms of epilepsy and also the drug of first choice in trigeminal neuralgia. Furthermore, it is now frequently used in bipolar …
Number of citations: 369 link.springer.com
JM Potter, A Donnelly - Therapeutic drug monitoring, 1998 - journals.lww.com
Carbamazepine (CBZ) is widely used in the treatment of epilepsy, frequently in combination with other anticonvulsants. Its metabolite, carbamazepine-10, 11-epoxide, is …
Number of citations: 100 journals.lww.com
T Tomson, G Tybring… - Clinical Pharmacology & …, 1983 - Wiley Online Library
Carbamazepine‐(CBZ)‐10,11‐epoxide (CBZ‐E) was found to decompose in gastric juice in vitro. An antacid did not affect the bioavailability of single CBZ doses given to three subjects …
Number of citations: 79 ascpt.onlinelibrary.wiley.com
E Oh, E Ban, JS Woo, CK Kim - Analytical and bioanalytical chemistry, 2006 - Springer
A sensitive method based on high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection was developed for the determination of carbamazepine (CBZ) and one of …
Number of citations: 52 link.springer.com
S Zhou, L Xu, L Liu, H Kuang, C Xu - Journal of Chromatography B, 2020 - Elsevier
In this study, haptens were designed to produce highly sensitive and specific monoclonal antibodies (mAb) against carbamazepine (CBZ) and its metabolite carbamazepine-10, 11-…
Number of citations: 27 www.sciencedirect.com
T Tomson, O Almkvist, BY Nilsson… - Archives of …, 1990 - jamanetwork.com
• The effects of carbamazepine-10,11-epoxide, an active metabolite of carbamazepine, were evaluated in seven outpatients with frequent epileptic seizures. The study included an initial …
Number of citations: 57 jamanetwork.com
BJ Fitzgerald, AJ Okos - Pharmacotherapy: The Journal of …, 2002 - Wiley Online Library
A 52‐year‐old woman and a 56‐year‐old man who were receiving carbamazepine experienced markedly elevated levels of its active metabolite, carbamazepine‐10,11‐epoxide (CBZ‐…
F Pisani, M Caputo, A Fazio, G Oteri, M Russo… - …, 1990 - Wiley Online Library
The mechanism responsible for the valproate (VPA)‐induced elevation of serum carbamazepine‐10,11‐epoxide (CBZ‐E) levels was investigated in 6 normal subjects who received …
Number of citations: 45 onlinelibrary.wiley.com
RHC Queiroz, C Bertucci, WR Malfará… - … of pharmaceutical and …, 2008 - Elsevier
A sensitive and reproducible stir bar-sorptive extraction and high-performance liquid chromatography-UV detection (SBSE/HPLC-UV) method for therapeutic drug monitoring of …
Number of citations: 114 www.sciencedirect.com
GA McMillin, JEM Juenke, G Tso… - American journal of …, 2010 - academic.oup.com
Carbamazepine is metabolized to an active metabolite known as carbamazepine-10,11-epoxide, or simply the “epoxide” metabolite. The presence of this metabolite can have clinically …
Number of citations: 35 academic.oup.com

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